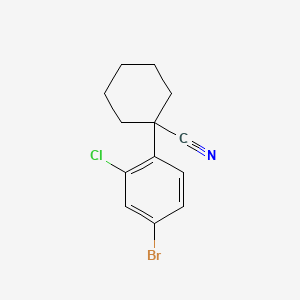
1-(4-Bromo-2-chlorophenyl)cyclohexanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-2-chlorophenyl)cyclohexanecarbonitrile is an organic compound characterized by the presence of a bromo and chloro substituent on a phenyl ring, which is attached to a cyclohexane ring with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2-chlorophenyl)cyclohexanecarbonitrile typically involves the reaction of 4-bromo-2-chlorobenzonitrile with cyclohexylmagnesium bromide in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-2-chlorophenyl)cyclohexanecarbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents on the phenyl ring can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted phenylcyclohexanecarbonitriles.
Oxidation Reactions: Products include ketones and carboxylic acids.
Reduction Reactions: Products include primary amines.
Scientific Research Applications
1-(4-Bromo-2-chlorophenyl)cyclohexanecarbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-chlorophenyl)cyclohexanecarbonitrile involves its interaction with specific molecular targets, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed that the compound may interact with enzymes and receptors involved in cellular signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-chlorophenyl isocyanate
- 4-Bromo-2-chlorophenyl ethylamine
- 4-Bromo-2-chlorophenyl acetic acid
Uniqueness
1-(4-Bromo-2-chlorophenyl)cyclohexanecarbonitrile is unique due to the presence of both bromo and chloro substituents on the phenyl ring, which imparts distinct chemical reactivity and biological activity. Its cyclohexane ring and nitrile group further contribute to its unique properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H13BrClN |
|---|---|
Molecular Weight |
298.60 g/mol |
IUPAC Name |
1-(4-bromo-2-chlorophenyl)cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C13H13BrClN/c14-10-4-5-11(12(15)8-10)13(9-16)6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 |
InChI Key |
BAWZXYJQGBYEKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C#N)C2=C(C=C(C=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















